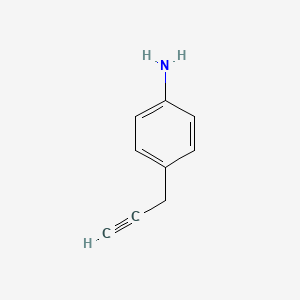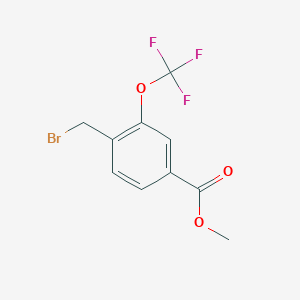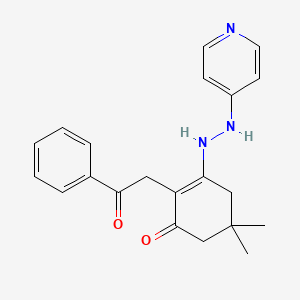
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one: is a complex organic compound with a unique structure that includes a cyclohexenone ring, a phenacyl group, and a pyridinylhydrazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Michael addition reaction followed by an aldol condensation. This involves the reaction of a diketone with an enolate under basic conditions.
Introduction of the Phenacyl Group: The phenacyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylhydrazinyl Moiety: The final step involves the reaction of the intermediate compound with 2-pyridin-4-ylhydrazine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenacyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the cyclohexenone ring, converting it to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity, particularly its interaction with biological targets, makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these activities.
Industry
In material science, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it useful in the modification of material surfaces.
作用機序
The mechanism by which 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one exerts its effects depends on its interaction with molecular targets. The phenacyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridinylhydrazinyl moiety may form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 5,5-Dimethyl-3-(pyridin-2-yl)cyclohex-2-en-1-one
- 5,5-Dimethyl-2,2-dipyridyl
Uniqueness
Compared to similar compounds, 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one is unique due to the presence of both the phenacyl and pyridinylhydrazinyl groups. This dual functionality allows for a broader range of chemical reactions and potential applications. The combination of these groups in a single molecule enhances its versatility and potential for use in various fields.
特性
CAS番号 |
58137-30-7 |
|---|---|
分子式 |
C21H23N3O2 |
分子量 |
349.4 g/mol |
IUPAC名 |
5,5-dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H23N3O2/c1-21(2)13-18(24-23-16-8-10-22-11-9-16)17(20(26)14-21)12-19(25)15-6-4-3-5-7-15/h3-11,24H,12-14H2,1-2H3,(H,22,23) |
InChIキー |
GLTNWNDCDLFOKZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(C(=O)C1)CC(=O)C2=CC=CC=C2)NNC3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
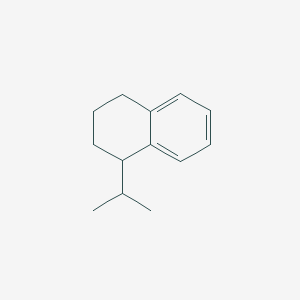
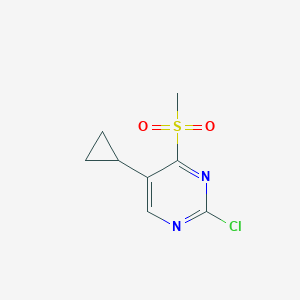

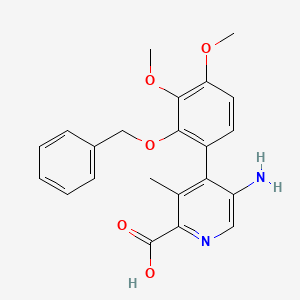

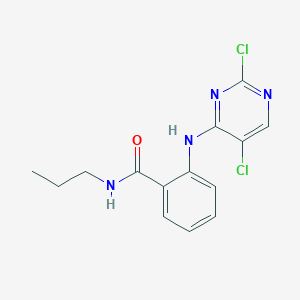

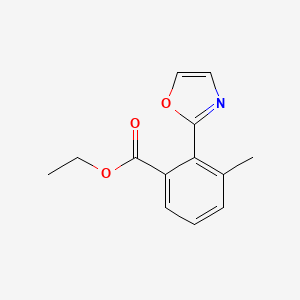

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)
